molecular formula C8H3F5O2 B14616368 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one CAS No. 60477-25-0

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one

Katalognummer: B14616368
CAS-Nummer: 60477-25-0
Molekulargewicht: 226.10 g/mol
InChI-Schlüssel: VMEXKASCBCPWBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is a fluorinated organic compound with the molecular formula C8H2F5O2. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a cycloheptatrienone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one typically involves the fluorination of cycloheptatrienone derivatives. One common method includes the reaction of cycloheptatrienone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further ensures the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5,6-Pentafluoroanisole: Similar in structure but lacks the cycloheptatrienone ring.

    2,3,4,5,7-Pentafluorocycloheptatrienone: Similar but without the methoxy group.

Uniqueness

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is unique due to the combination of fluorine atoms and a methoxy group on a cycloheptatrienone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

60477-25-0

Molekularformel

C8H3F5O2

Molekulargewicht

226.10 g/mol

IUPAC-Name

2,3,4,5,7-pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H3F5O2/c1-15-8-5(12)3(10)2(9)4(11)7(14)6(8)13/h1H3

InChI-Schlüssel

VMEXKASCBCPWBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=O)C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.